
Okanin
Overview
Description
Okanin (C₁₅H₁₂O₆) is a chalcone-class flavonoid predominantly isolated from Coreopsis tinctoria and Bidens species. Structurally, it features two hydroxyphenyl rings connected by a three-carbon α,β-unsaturated carbonyl moiety, critical for its bioactivity . Key pharmacological properties include anti-inflammatory, antioxidant, and antidiabetic effects, with IC₅₀ values of 15.54 µM (anti-neuroinflammatory activity) and 0.02 mM (α-glucosidase inhibition) . Pharmacokinetic studies in rats reveal rapid absorption (Tmax = 0.167 h, Cmax = 1296.12 ng/mL) and moderate bioavailability (AUC₀–∞ = 1826.51 ng·h/mL) .
Preparation Methods
Okanin can be synthesized through several methods. One common synthetic route involves the condensation of appropriate aldehydes and ketones under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the chalcone structure . Industrial production methods may involve the extraction of this compound from natural sources like Bidens pilosa, followed by purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Okanin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, through mixed and non-competitive inhibition . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antioxidant Activity
Okanin exhibits strong antioxidant properties, which can help mitigate oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, particularly in the context of ischemic stroke. It has been shown to inhibit microglial activation and reduce the expression of pro-inflammatory cytokines, which are critical in the inflammatory response following brain injury . this compound's mechanism involves the suppression of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome activation, highlighting its potential as a therapeutic agent for stroke recovery .
Neuroprotective Effects
This compound has demonstrated neuroprotective effects by attenuating cognitive impairment associated with ischemic stroke. In animal models, this compound treatment improved cognitive function and reduced neuronal loss, suggesting its potential as a functional food component aimed at enhancing recovery post-stroke .
Induction of Apoptosis and Pyroptosis
This compound has been studied for its anticancer properties, particularly against oral squamous cell carcinoma (OSCC). It induces cell death through mechanisms involving both apoptosis and pyroptosis. In vitro studies have shown that this compound significantly reduces cell viability and colony formation in OSCC cell lines . The compound's IC50 values indicate potent cytotoxic effects, with lower concentrations leading to substantial reductions in cell growth.
Mechanistic Insights
The anticancer mechanisms of this compound involve:
- Cell Cycle Arrest : this compound causes G2/M phase arrest in cancer cells, disrupting their proliferation.
- Caspase Activation : The induction of apoptosis is confirmed through increased caspase-3/7 activity.
- Pyroptosis Markers : In vivo studies have demonstrated that this compound reduces tumor growth while activating pyroptosis-related markers such as CASP1 and GSDMD .
Data Table: Summary of this compound's Biological Activities
Case Study 1: this compound in Stroke Recovery
A study investigated the effects of this compound on cognitive impairment following ischemic stroke in mice. Results indicated that this compound treatment led to significant improvements in cognitive function and reduced inflammation markers. The study highlighted the potential of this compound as a functional food component for stroke recovery .
Case Study 2: this compound and Oral Cancer
In a series of experiments involving OSCC cell lines, this compound was shown to effectively inhibit cell growth and induce apoptosis. The findings support the use of this compound as a promising therapeutic agent for oral cancer treatment, warranting further clinical investigation .
Mechanism of Action
The mechanism of action of okanin involves its interaction with specific molecular targets. For instance, it inhibits the activity of cytochrome P450 enzymes by binding to their active sites through hydrogen bonds and hydrophobic interactions . In the case of Plasmodium falciparum, this compound binds to both the tyrosine and partial ATP binding sites of the enzyme tyrosyl-tRNA synthetase, preventing substrate binding and inhibiting the production of the parasite .
Comparison with Similar Compounds
Structural Analogs: Role of the α,β-Unsaturated Carbonyl Group
Okanin’s α,β-unsaturated carbonyl group enables electrophilic interactions with cellular targets, such as Keap1, promoting Nrf2-mediated HO-1 induction . Comparatively:
- 3-Penten-2-one : Shares the α,β-unsaturated carbonyl group and induces HO-1 expression (20–40 µM) but lacks aromatic hydroxyl groups, resulting in weaker anti-inflammatory effects .
- 2-Pentanone and 2-Pentene: Lack either the carbonyl or double bond, rendering them inactive in HO-1 induction or NF-κB inhibition .
Table 1: Structural and Functional Comparison of this compound and Analogues
Functional Analogs: Chalcones and Flavonoids
- 2'-Hydroxychalcone : Induces HO-1 but lacks this compound’s hydroxylation pattern, resulting in lower antioxidant potency (EC₅₀ = 6.2 µM for this compound vs. ~10 µM for 2'-hydroxychalcone) .
- Curcumin : Shares anti-inflammatory effects via NF-κB inhibition but has poor bioavailability (AUC₀–∞ ~550 ng·h/mL) compared to this compound’s higher solubility and absorption .
- Quercetin : Exhibits antioxidant activity (IC₅₀ = 11.0 µM in cells) but lower specificity for TLR4/NF-κB pathways than this compound .
Table 2: Pharmacokinetic and Efficacy Comparison
Mechanism-Based Comparisons
- Anti-Inflammatory Activity : this compound suppresses TLR4/NF-κB signaling (e.g., reducing nuclear p65 by 60% at 10 µM), outperforming resveratrol (30% reduction at similar doses) .
- Antioxidant Effects : this compound’s DPPH scavenging (EC₅₀ = 6.2 µM) exceeds ascorbic acid (EC₅₀ = 8.5 µM) and butylated hydroxytoluene (EC₅₀ = 7.0 µM) .
- Agricultural Use : As a C4 plant enzyme inhibitor, this compound reduces A. retroflexus leaf growth by 50% at 10 µM, comparable to synthetic herbicides but with minimal soil toxicity .
Limitations and Advantages
- Limitations : Poor stability in plasma (half-life = 1.36 h) compared to naringenin (half-life = 4.2 h) limits sustained effects .
Biological Activity
Okanin, a naturally occurring chalcone predominantly found in the genus Bidens, has garnered attention due to its diverse biological activities. This article explores the various mechanisms through which this compound exerts its effects, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features an α-β unsaturated carbonyl group, which is critical for its biological activity. The compound's structural characteristics contribute to its interaction with various biological pathways, particularly in inflammatory responses and cancer cell proliferation.
Inhibition of Inflammatory Responses
Research indicates that this compound significantly inhibits the activation of microglia in response to lipopolysaccharide (LPS) stimulation. Specifically, it suppresses the NF-κB signaling pathway by inhibiting the phosphorylation of IκBα and reducing nuclear translocation of NF-κB p65. This action leads to decreased expression of inducible nitric oxide synthase (iNOS) and nitric oxide production in activated macrophages:
- Western Blot Analysis : this compound treatment resulted in a dose-dependent reduction of iNOS protein levels.
- mRNA Expression : this compound significantly inhibited LPS-induced iNOS mRNA expression at concentrations as low as 10 μM, demonstrating its potential as an anti-inflammatory agent .
Table 1: Effects of this compound on iNOS Expression
Treatment Concentration (μM) | iNOS mRNA Expression (%) |
---|---|
Control | 11.6 ± 0.4 |
LPS | 100.0 ± 1.3 |
1 | 94.8 ± 3.9 |
10 | 49.3 ± 1.3 |
30 | 18.0 ± 0.7 |
100 | 10.6 ± 0.6 |
Anticancer Activity
This compound has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including oral squamous cell carcinoma (OSCC). The compound induces G2/M phase arrest and pyroptosis, a form of programmed cell death associated with inflammation:
- Cell Viability Assays : this compound reduced colony formation in OSCC cells in a dose-dependent manner, with IC50 values indicating significant efficacy at concentrations as low as 20 μM.
- Mechanistic Insights : Flow cytometry revealed that this compound treatment led to increased sub-G1 fractions, indicative of apoptosis .
Table 2: Anticancer Effects of this compound on OSCC Cells
Cell Line | IC50 (μM) | Colony Formation (%) |
---|---|---|
SAS | 20 | Reduced significantly |
SCC25 | 25 | Reduced significantly |
Antithrombotic Effects
This compound has been investigated for its potential antithrombotic properties. Studies demonstrated that it could prolong coagulation time both in vitro and in vivo, suggesting a role in preventing thrombus formation .
Antimalarial Activity
Recent findings indicate that this compound exhibits significant inhibitory activity against Plasmodium falciparum, with an IC50 value of approximately 2.84 μM for PfTyrRS, an essential enzyme for parasite survival. The compound's low cytotoxicity (over 85% cell viability at concentrations up to 100 μM) further underscores its therapeutic potential .
Case Studies and Clinical Implications
The promising biological activities of this compound have led to its exploration as a candidate for nutraceutical applications aimed at preventing neurodegenerative disorders and inflammatory diseases. For instance, studies have suggested that this compound may serve as a nutritional preventive strategy due to its ability to modulate inflammatory pathways .
Q & A
Basic Research Questions
Q. What established analytical techniques are recommended for identifying and quantifying Okanin in plant extracts?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is standard for quantification. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. Validation parameters (e.g., linearity, LOD/LOQ) must align with ICH guidelines . For reproducibility, document solvent systems, column specifications, and calibration standards in detail .
Q. What in vitro models are validated for assessing this compound’s antioxidant properties?
- Methodological Answer : Use cell-free assays (e.g., DPPH, ABTS radical scavenging) to measure direct antioxidant capacity. For cellular models, employ hydrogen peroxide-induced oxidative stress in human keratinocytes (HaCaT) or hepatic (HepG2) cell lines. Normalize results to positive controls (e.g., ascorbic acid) and report IC₅₀ values with standard deviations from triplicate experiments .
Q. How should researchers standardize this compound extraction from Coreopsis tinctoria to ensure batch consistency?
- Methodological Answer : Optimize solvent polarity (e.g., ethanol-water gradients) via response surface methodology (RSM). Quantify yield differences using ANOVA with post-hoc Tukey tests. Include purity assessments via thin-layer chromatography (TLC) and HPLC-UV .
Advanced Research Questions
Q. How can contradictory data on this compound’s anti-inflammatory efficacy in murine vs. human macrophage models be resolved?
- Methodological Answer : Conduct species-specific comparative studies using LPS-induced TNF-α/IL-6 secretion in RAW 264.7 (murine) and THP-1 (human) cells. Control for differences in Toll-like receptor (TLR) signaling pathways. Perform dose-response analyses (1–100 µM) and validate via Western blot (NF-κB p65 nuclear translocation) . Address variability by reporting inter-assay coefficients and normalizing to housekeeping genes .
Q. What experimental strategies improve this compound’s yield in heterologous biosynthesis systems?
- Methodological Answer : Engineer Saccharomyces cerevisiae or E. coli with codon-optimized chalcone synthase (CHS) and flavone synthase (FNS) genes. Use fed-batch fermentation with controlled glucose feeding to avoid catabolite repression. Monitor intermediates (e.g., isoliquiritigenin) via LC-MS and optimize induction timing (e.g., IPTG concentration for E. coli) .
Q. How should researchers design studies to address this compound’s pharmacokinetic limitations (e.g., low oral bioavailability)?
- Methodological Answer : Employ lipid-based nanoformulations (e.g., solid lipid nanoparticles) to enhance solubility. Assess bioavailability in Sprague-Dawley rats via LC-MS/MS plasma profiling. Compare AUC₀–24h values between oral and intravenous administration. Include stability tests under simulated gastrointestinal conditions .
Q. Data Analysis & Reproducibility
Q. What statistical approaches are critical for interpreting dose-dependent effects of this compound in neuroprotection assays?
- Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀ values. Use two-way ANOVA for time- and dose-dependent interactions (e.g., this compound’s effect on Aβ-induced cytotoxicity in SH-SY5Y cells). Report effect sizes (Cohen’s d) and power analysis (α = 0.05, β = 0.2) to justify sample sizes .
Q. How can researchers mitigate bias when analyzing this compound’s estrogenic activity in conflicting reports?
- Methodological Answer : Use dual luciferase reporter assays (ERE-luc) in MCF-7 cells with 17β-estradiol as a positive control. Include antagonist (tamoxifen) co-treatment to confirm specificity. Disclose all raw data (e.g., luminescence readings) in supplementary files and apply Benjamini-Hochberg correction for multiple comparisons .
Q. Ethical & Reporting Standards
Q. What metadata is essential for publishing this compound-related datasets to comply with FAIR principles?
- Methodological Answer : Include chemical identifiers (InChIKey, PubChem CID), spectroscopic raw data (NMR .jdx files, HPLC chromatograms), and bioassay protocols (e.g., MTT assay cell densities). Use repositories like Zenodo with CC-BY licenses and link to ORCIDs for attribution .
Q. How should researchers structure a discussion section to address limitations in this compound’s in vivo toxicity studies?
- Methodological Answer : Differentiate between acute (LD₅₀ in rodents) and chronic toxicity (28-day repeated dose). Acknowledge interspecies metabolic differences (e.g., cytochrome P450 isoforms) and propose human-relevant 3D liver spheroid models for follow-up. Use funnel plots to assess publication bias in existing literature .
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBNFGRTUCCBTK-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484-76-4, 38081-56-0 | |
Record name | Okanin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Okanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC93087 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | OKANIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R55YLB39F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.